methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate
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Overview
Description
“Methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate” is a complex organic compound. Unfortunately, there is limited information available on this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography. A similar compound, tetrahydropyrazolo[1,5-a]pyrazine, has been studied using this method .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the literature .Scientific Research Applications
Synthesis Methods
The synthesis of complex chemical structures often involves multi-step processes that yield key intermediates used in the development of pharmaceuticals and other applications. For instance, the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, demonstrates the optimization of condensation and hydrogenolysis processes, showcasing the intricate methods involved in creating compounds with potential therapeutic uses (Z. Xiu-lan, 2009).
Antimicrobial Activity
The search for new antimicrobial agents is a critical area of scientific research due to increasing resistance to existing drugs. Heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their potential as antibacterial agents, indicating the role of novel chemical compounds in addressing global health challenges (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Development of Novel Heterocyclic Compounds
The creation of new heterocyclic compounds with potential pharmacological applications is an area of intense research. For example, the synthesis of new pyrazolopyridines and pyrazolothienopyridines demonstrates the continuous effort to expand the chemical space for drug discovery and other applications, highlighting the versatility and potential of methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate and related compounds in scientific research (A. B. Ghattas, A. Khodairy, M. Abdrahman, S. Younes, 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, have been used as building blocks in medicinal chemistry
Mode of Action
It’s known that the introduction of different substituents in different positions of pyrazole and/or piperazine rings can affect the compound’s interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been used as key intermediates in various synthetic processes . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core has been discussed .
Result of Action
It’s known that the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine can be used as a bifunctional scaffold , indicating its potential role in the formation of complex molecular structures.
Action Environment
It’s known that the physicochemical properties of screening compounds, as well as the building blocks for their synthesis, are strictly controlled , suggesting that environmental factors could potentially influence the compound’s action.
Properties
IUPAC Name |
methyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-16(20)12-5-7-14(8-6-12)24(21,22)18-11-13-10-17-19-9-3-2-4-15(13)19/h5-8,10,18H,2-4,9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMWLCVAKAEIAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=C3CCCCN3N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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